molecular formula C12H14N2O B3236157 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one CAS No. 1363405-85-9

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one

Cat. No.: B3236157
CAS No.: 1363405-85-9
M. Wt: 202.25
InChI Key: WEPDAZIXXGOEOK-UHFFFAOYSA-N
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Description

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic framework is known for its rigidity and three-dimensionality, which can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of benzylamine with a suitable cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance drug-receptor interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. This structure can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-6-12(8-13-9-12)14(11)7-10-4-2-1-3-5-10/h1-5,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPDAZIXXGOEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C12CNC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one
Reactant of Route 2
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 6
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one

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